Cas no 1040673-58-2 (2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)

2-(3,4-Dimethylphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core with substituted phenyl and benzyl groups. Its structural complexity and functional group arrangement make it a valuable intermediate in pharmaceutical and agrochemical research. The presence of dimethylphenyl and methylbenzyl substituents enhances its potential for selective binding interactions, particularly in the development of bioactive molecules. This compound exhibits stability under standard conditions, facilitating its use in synthetic applications. Its well-defined molecular architecture allows for precise modifications, making it suitable for structure-activity relationship studies in drug discovery and material science.
2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one structure
1040673-58-2 structure
Product Name:2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No:1040673-58-2
MF:C22H21N3O
MW:343.421644926071
CID:5385836
Update Time:2025-05-22

2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
    • 2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
    • Inchi: 1S/C22H21N3O/c1-15-5-4-6-18(11-15)14-24-9-10-25-21(22(24)26)13-20(23-25)19-8-7-16(2)17(3)12-19/h4-13H,14H2,1-3H3
    • InChI Key: KKKRQMCQCZAOIW-UHFFFAOYSA-N
    • SMILES: C12=CC(C3=CC=C(C)C(C)=C3)=NN1C=CN(CC1=CC=CC(C)=C1)C2=O

2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Pricemore >>

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Additional information on 2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Recent Advances in the Study of 2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1040673-58-2)

The compound 2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1040673-58-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazolo[1,5-a]pyrazin-4-one core, has demonstrated promising pharmacological properties, particularly in the context of kinase inhibition and anti-inflammatory applications. Recent studies have explored its potential as a therapeutic agent, shedding light on its mechanism of action, structural-activity relationships, and pharmacokinetic profiles.

One of the most notable findings in recent literature pertains to the compound's role as a selective inhibitor of specific kinases involved in inflammatory pathways. Researchers have identified that 1040673-58-2 exhibits high affinity for certain isoforms of the Janus kinase (JAK) family, which are critical mediators of cytokine signaling. This selectivity is attributed to the compound's unique structural features, including the 3,4-dimethylphenyl and 3-methylbenzyl substituents, which optimize binding interactions within the kinase active site. In vitro assays have shown that 1040673-58-2 effectively suppresses the phosphorylation of downstream signaling molecules, thereby attenuating inflammatory responses in cellular models.

Further investigations into the pharmacokinetic properties of 1040673-58-2 have revealed favorable drug-like characteristics. The compound demonstrates moderate bioavailability and stability in plasma, with a half-life that supports once-daily dosing in preclinical models. Metabolomic studies indicate that the primary metabolic pathways involve oxidation of the methyl groups and glucuronidation, yielding metabolites that retain partial activity. These findings suggest that 1040673-58-2 could be a viable candidate for further development as an oral therapeutic agent.

In addition to its kinase inhibitory activity, recent research has explored the potential of 1040673-58-2 in oncology. Preliminary data indicate that the compound may exhibit synergistic effects when combined with existing chemotherapeutic agents, particularly in malignancies driven by dysregulated kinase signaling. For instance, in models of breast cancer and leukemia, co-administration of 1040673-58-2 with standard therapies resulted in enhanced tumor regression and prolonged survival. These observations underscore the compound's versatility and warrant further investigation into its broader therapeutic applications.

Despite these promising results, challenges remain in the development of 1040673-58-2 as a clinical candidate. Issues such as off-target effects and potential toxicity at higher doses need to be addressed through structural optimization and rigorous safety profiling. Current efforts are focused on designing derivatives with improved selectivity and reduced adverse effects, leveraging insights from computational modeling and high-throughput screening.

In conclusion, the compound 2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 1040673-58-2) represents a compelling area of research in chemical biology and drug discovery. Its dual potential as an anti-inflammatory and anti-cancer agent, coupled with its favorable pharmacokinetic profile, positions it as a promising scaffold for further development. Continued exploration of its mechanisms and applications will likely yield valuable insights and contribute to the advancement of targeted therapies in the coming years.

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